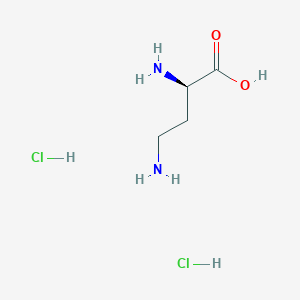

(r)-2,4-Diaminobutanoic acid dihydrochloride

Vue d'ensemble

Description

(R)-2,4-Diaminobutanoic acid dihydrochloride (CAS: 127531-11-7) is a non-proteinogenic amino acid derivative with two amine groups at the 2nd and 4th positions of the butanoic acid backbone. Its molecular formula is C₄H₁₂Cl₂N₂O₂, and molecular weight is 191.06 g/mol . This compound is the D-enantiomer of 2,4-diaminobutanoic acid and is provided as a dihydrochloride salt to enhance solubility and stability. It is stored at 2–8°C under argon to prevent degradation and is ≥99% pure, making it suitable for enantioselective synthesis, biochemical research, and pharmaceutical applications .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of ®-2,4-Diaminobutanoic acid dihydrochloride typically involves the chiral resolution of racemic mixtures or the use of chiral starting materials. One common method includes the reduction of ®-2,5-diaminopentanoic acid hydrochloride using lithium aluminum hydride . The reaction conditions usually require an inert atmosphere and low temperatures to ensure the stability of the chiral centers.

Industrial Production Methods

Industrial production of ®-2,4-Diaminobutanoic acid dihydrochloride often involves large-scale chiral resolution techniques or enzymatic methods to achieve high enantiomeric purity. These methods are optimized for cost-effectiveness and scalability, ensuring the compound’s availability for various applications.

Analyse Des Réactions Chimiques

Coordination Chemistry and Oxygenation Reactions

(R)-2,4-Diaminobutanoic acid (DABA) forms stable complexes with transition metals, notably cobalt(II), enabling reversible oxygen-binding behavior.

Key Findings:

- Cobalt(II) Complex Formation :

DABA reacts with CoCl₂ in aqueous solution (pH 10) to form [Co(DABA)₂O₂] , characterized by UV-Vis absorption peaks at 314 nm and 384 nm .

| Reaction Component | Conditions | Product | Oxygenation Capacity Retention |

|---|---|---|---|

| CoCl₂ + DABA (1:2) | pH 10, 25°C | [Co(DABA)₂O₂] | 50% after 30 cycles |

Peptide Bond Formation

The compound serves as a building block in peptide synthesis due to its dual amino groups.

Key Reactions:

-

Condensation with Carboxylic Acids :

DABA reacts with activated esters (e.g., N-hydroxysuccinimide esters) under mild alkaline conditions to form peptide bonds . -

Enzymatic Resolution :

Racemic DABA derivatives are resolved using acylase I, yielding enantiomerically pure L- or D-forms .

Hydrolysis Reactions

DABA undergoes hydrolysis under acidic or high-pressure conditions:

Acidic Hydrolysis:

High-Pressure Hydrolysis:

- Conditions : 150°C, 15 bar, aqueous solution.

- Product : Racemic 2,4-diaminobutyric acid (42% yield) .

Racemization

Heating DABA derivatives with acetic anhydride induces racemization:

- Conditions : Acetic anhydride, NaOAc, 100°C.

- Outcome : Partial conversion to DL-2,4-diaminobutyric acid .

Biochemical Modifications

- Enzymatic Decarboxylation :

DABA is decarboxylated by bacterial enzymes to form 1,3-diaminopropane, a precursor for polyamine biosynthesis . - Linkage to Histidine Analogues :

DABA-histidine conjugates exhibit enhanced oxygen-binding kinetics comparable to natural hemoproteins .

Stability and Degradation

Applications De Recherche Scientifique

Pharmaceutical Development

Overview : DAB serves as a crucial building block in the synthesis of pharmaceutical agents, particularly those aimed at treating neurological disorders.

- Mechanism : Its structure allows for modifications that enhance the efficacy of drugs targeting neurotransmitter systems.

- Case Study : Research has indicated that derivatives of DAB can improve the bioavailability of certain neuroactive compounds, which is essential for effective treatment outcomes in conditions like Alzheimer's disease .

Biochemical Research

Overview : DAB is extensively used in studies related to amino acid metabolism.

- Functionality : It aids researchers in understanding metabolic pathways and their implications on health and disease.

- Data Table : Below is a summary of key studies utilizing DAB in biochemical research.

| Study Title | Focus Area | Findings |

|---|---|---|

| Amino Acid Metabolism Insights | Metabolic Pathways | Identified key roles of DAB in metabolic regulation. |

| Enzyme Kinetics | Enzyme Activity | Demonstrated DAB's influence on enzyme activity related to amino acid synthesis. |

Gene Therapy

Overview : DAB is explored for its potential in gene therapy applications.

- Delivery Mechanism : It enhances the delivery of therapeutic genes to target cells.

- Case Study : A study demonstrated that using DAB as a carrier for plasmid DNA improved transfection efficiency in human cell lines by up to 50% compared to traditional methods .

Protein Engineering

Overview : In protein engineering, DAB is utilized for designing novel peptides and proteins.

- Customization : Its unique properties allow scientists to create tailored biomolecules for specific biotechnological functions.

- Data Table : The following table illustrates applications of DAB in protein design.

| Application Area | Description | Outcome |

|---|---|---|

| Peptide Synthesis | Used as a building block for custom peptides | Enhanced binding affinity observed in receptor-ligand interactions. |

| Protein Stabilization | Incorporated into proteins to improve stability | Increased shelf-life and activity retention under stress conditions. |

Neuroscience Studies

Overview : DAB has been investigated for its neuroprotective and neuroregenerative properties.

- Research Findings : Studies highlight its potential role in treating neurodegenerative diseases by promoting neuronal survival and regeneration.

- Case Study : A research project found that DAB administration led to significant improvements in cognitive function in animal models of Parkinson's disease .

Mécanisme D'action

The mechanism of action of ®-2,4-Diaminobutanoic acid dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the context, and influences various biochemical pathways. Its effects are mediated through binding to active sites or altering the conformation of target molecules .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Enantiomeric Comparison: (S)-2,4-Diaminobutanoic Acid Dihydrochloride

The S-enantiomer (CAS: 1883-09-6) shares the same molecular formula and weight as the R-form but differs in stereochemistry. Key distinctions include:

- Optical Activity : The S-form rotates plane-polarized light in the opposite direction.

- Biochemical Utility : Used in biocatalytic synthesis (e.g., with EDDS lyase) to produce chiral intermediates, highlighting enantiomer-specific enzyme interactions .

- Pricing : The R-form is typically more expensive due to its niche applications in asymmetric synthesis .

Racemic Mixture: DL-2,4-Diaminobutanoic Acid Dihydrochloride

DL-2,4-Diaminobutanoic acid dihydrochloride (CAS: 65427-54-5) is a 1:1 mixture of R- and S-enantiomers. Differences include:

- Cost : Priced lower (e.g., $126.00 for 1 g) compared to enantiopure forms .

- Applications : Used in general chemical synthesis where stereochemistry is irrelevant, such as peptide mimetics or metal complexation studies .

Substituted Derivatives

4-[(2-Aminoethyl)(methyl)amino]butanoic Acid Dihydrochloride

- CAS : 2126177-12-4

- Formula : C₇H₁₈Cl₂N₂O₂

- Molecular Weight: 233.13 g/mol This compound features a methyl and aminoethyl group at the 4th position, increasing steric bulk. Its larger size and additional amine groups make it suitable for designing pH-sensitive drug delivery systems or chelating agents .

4-(Dimethylamino)butanoic Acid Hydrochloride

- Formula: C₆H₁₄ClNO₂

- Molecular Weight: 179.63 g/mol The dimethylamino group enhances lipophilicity, improving membrane permeability. This mono-hydrochloride salt is used in organic synthesis as a precursor for surfactants or bioactive molecules .

Ester and Aromatic Derivatives

Methyl 2-Aminobutanoate Hydrochloride

- CAS : 85774-09-0 (R-form), 56545-22-3 (S-form)

- Formula: C₅H₁₂ClNO₂

- Molecular Weight : 153.61 g/mol

The methyl ester group increases volatility, making it a versatile intermediate for peptide coupling or prodrug design. Hydrochloride salts improve crystallinity .

2-Benzyl-4-(dimethylamino)butanoic Acid Hydrochloride

- CAS : 1823817-92-0

- Formula: C₁₃H₂₀ClNO₂

- Molecular Weight : 257.76 g/mol

The benzyl group introduces aromaticity, enabling π-π stacking interactions in drug-receptor binding. Applications include kinase inhibitor development .

Data Table: Key Properties of Comparable Compounds

Activité Biologique

(R)-2,4-Diaminobutanoic acid dihydrochloride, also known as L-2,4-diaminobutyric acid (DAB), is a non-physiological amino acid that has garnered attention due to its biological activities, particularly in the context of neurotoxicity and potential therapeutic applications. This compound is structurally characterized by two amino groups attached to a butanoic acid backbone and exists in various forms, including its dihydrochloride salt.

- Molecular Formula : C₄H₁₀Cl₂N₂O₂

- Molecular Weight : 174.05 g/mol

- Solubility : Practically insoluble in water, indicating hydrophobic characteristics.

Neurotoxicity

L-2,4-diaminobutyric acid has been implicated in neurotoxic effects primarily due to its accumulation in the liver and subsequent effects on brain function. Research indicates that:

- Hyperirritability and Tremors : Administration of toxic doses in animal models resulted in symptoms such as hyperirritability, tremors, and convulsions within 12–20 hours post-administration .

- Ammonia Metabolism : The compound inhibits ornithine carbamoyltransferase activity in liver homogenates, leading to impaired ammonia utilization and urea synthesis. This inhibition suggests a mechanism for chronic ammonia toxicity associated with DAB exposure .

Antitumor Activity

In vitro studies have demonstrated that DAB exhibits potent antitumoral activity against human glioma cells. The mechanism involves:

- Cellular Uptake : DAB is transported into cells via the System A amino acid transport system, resulting in significant cellular accumulation. This accumulation can lead to osmotic lysis of glioma cells due to the high intracellular concentrations .

- Potential Therapeutic Applications : The compound's ability to induce cell death in tumor cells positions it as a candidate for further research in cancer therapy.

Study 1: Neurotoxicity Assessment

A study conducted on rats assessed the neurotoxic effects of L-2,4-diaminobutyric acid. It was found that:

- Increased Ammonia Levels : Rats treated with DAB exhibited elevated blood ammonia levels, which correlated with neurotoxic symptoms.

- Liver Function Impairment : Liver slices from treated rats showed decreased rates of ammonia utilization compared to controls, indicating compromised liver function due to DAB exposure .

Study 2: Antitumor Activity Evaluation

In vitro assays on human glioma cell lines revealed:

- Cell Viability Reduction : Treatment with DAB resulted in a significant decrease in cell viability, suggesting effective cytotoxicity against glioma cells.

- Mechanistic Insights : Further investigation revealed that the mechanism of action involved apoptosis induction and disruption of cellular homeostasis due to osmotic imbalance caused by excessive intracellular accumulation of DAB .

Data Table

Q & A

Basic Research Questions

Q. How can researchers confirm the enantiomeric purity of (R)-2,4-diaminobutanoic acid dihydrochloride?

- Methodological Answer : Enantiomeric purity can be verified using chiral high-performance liquid chromatography (HPLC) with a chiral stationary phase (e.g., cellulose- or amylose-based columns). Circular dichroism (CD) spectroscopy is also effective for distinguishing the R-enantiomer from the S-form. For synthetic batches, coupling with mass spectrometry (LC-MS) ensures structural confirmation. Reference standards should align with CAS 65427-54-5 for the R-form .

Q. What are the recommended methods for synthesizing enantiomerically pure this compound?

- Methodological Answer : Biocatalytic approaches using enantioselective enzymes, such as C-N lyases (e.g., EDDS lyase), can achieve high stereochemical control. Optimize reaction conditions (pH 7–8, 25–37°C) with substrates like fumaric acid and bromoacetic acid. Post-synthesis, precipitate the dihydrochloride salt using HCl in anhydrous ethanol, followed by recrystallization to enhance purity .

Q. What are the critical storage conditions to maintain the stability of this compound?

- Methodological Answer : Store at –20°C in airtight, light-resistant containers under inert gas (argon or nitrogen) to prevent hygroscopic degradation. Use desiccants (silica gel) to minimize moisture absorption. Stability tests via thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are recommended for long-term storage validation .

Advanced Research Questions

Q. How does the acid-base dissociation behavior of this compound influence its reactivity in aqueous solutions?

- Methodological Answer : The compound exhibits three pKa values (1.85, 8.24, 10.44), corresponding to its carboxyl, α-amino, and γ-amino groups. At physiological pH (7.4), the α-amino group (pKa 8.24) is partially protonated, affecting its nucleophilic reactivity. Buffer systems (e.g., phosphate or Tris) should be adjusted to pH <6 to ensure full protonation of both amino groups for coupling reactions .

Q. What experimental approaches are used to investigate the neurotoxic potential of this compound in biological systems?

- Methodological Answer : Conduct cytotoxicity assays (MTT or LDH release) on neuronal cell lines (e.g., SH-SY5Y or primary cortical neurons). Compare results to structurally similar neurotoxins like 2,4-diaminobutyric acid (DAB). In vivo studies should include intraperitoneal dosing in rodent models, followed by histopathological analysis of brain tissues and glutamate receptor activity profiling .

Q. How should researchers address discrepancies in toxicity data between in vitro and in vivo studies of this compound?

- Methodological Answer : Perform pharmacokinetic profiling (e.g., plasma half-life, blood-brain barrier permeability) to assess bioavailability differences. Use metabolomics (LC-HRMS) to identify species-specific metabolites. Validate findings with organ-on-a-chip models to bridge in vitro-in vivo gaps .

Q. What methodological considerations are essential when studying the anti-apoptotic properties of (R)-2,4-diaminobutanoic acid derivatives?

- Methodological Answer : Focus on mitochondrial assays (JC-1 staining for membrane potential) and caspase-3/7 activity measurements. Compare derivatives to established anti-apoptotic agents like dexpramipexole dihydrochloride. Use siRNA knockdown of Bcl-2 family proteins to elucidate mechanistic pathways. Dose-response studies should span 1–100 μM in oxidative stress models (e.g., H₂O₂-treated cells) .

Propriétés

IUPAC Name |

(2R)-2,4-diaminobutanoic acid;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2O2.2ClH/c5-2-1-3(6)4(7)8;;/h3H,1-2,5-6H2,(H,7,8);2*1H/t3-;;/m1../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKAAWCHIBBNLOJ-HWYNEVGZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN)C(C(=O)O)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CN)[C@H](C(=O)O)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.